molecular formula C20H17BrN2O B5857993 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B5857993
M. Wt: 381.3 g/mol
InChI Key: KNSGNQMEIJZOIJ-HYARGMPZSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is an organic compound with the molecular formula C20H17BrN2O It is a hydrazide derivative characterized by the presence of a bromophenyl group and a naphthyl group

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O/c1-14(15-9-11-18(21)12-10-15)22-23-20(24)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSGNQMEIJZOIJ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-bromoacetophenone and 1-naphthylacetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-bromoacetophenone and 1-naphthylacetic acid hydrazide in an appropriate solvent, such as ethanol.
  • Add a catalytic amount of hydrochloric acid to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

    N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure but with a fluorine atom instead of bromine.

    N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure but with a methyl group instead of bromine.

The uniqueness of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity.

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